[(4-fluorophenyl)methyl]({[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl})amine
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Overview
Description
(4-fluorophenyl)methyl-1H-pyrazol-3-yl]methyl})amine is a chemical compound that features a combination of fluorinated phenyl and pyrazole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-fluorophenyl)methyl-1H-pyrazol-3-yl]methyl})amine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting 1-methyl-5-(trifluoromethyl)-1H-pyrazole with appropriate reagents under controlled conditions.
Introduction of the fluorophenyl group: The 4-fluorophenylmethyl group can be introduced through a nucleophilic substitution reaction, where a suitable leaving group on the pyrazole ring is replaced by the 4-fluorophenylmethyl group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(4-fluorophenyl)methyl-1H-pyrazol-3-yl]methyl})amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or alkylating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
(4-fluorophenyl)methyl-1H-pyrazol-3-yl]methyl})amine has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its fluorinated groups can impart desirable properties such as increased stability and hydrophobicity, making it useful in the development of advanced materials.
Biological Studies: The compound can be used as a probe or ligand in various biological assays to study enzyme activity or receptor binding.
Mechanism of Action
The mechanism of action of (4-fluorophenyl)methyl-1H-pyrazol-3-yl]methyl})amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can modulate their activity through binding or inhibition. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- (4-chlorophenyl)methyl-1H-pyrazol-3-yl]methyl})amine
- (4-bromophenyl)methyl-1H-pyrazol-3-yl]methyl})amine
- (4-methylphenyl)methyl-1H-pyrazol-3-yl]methyl})amine
Uniqueness
(4-fluorophenyl)methyl-1H-pyrazol-3-yl]methyl})amine is unique due to the presence of both fluorinated phenyl and pyrazole groups. This combination imparts distinct chemical and physical properties, such as increased stability and specific binding affinities, which may not be present in similar compounds.
Properties
Molecular Formula |
C13H13F4N3 |
---|---|
Molecular Weight |
287.26 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-N-[[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]methyl]methanamine |
InChI |
InChI=1S/C13H13F4N3/c1-20-12(13(15,16)17)6-11(19-20)8-18-7-9-2-4-10(14)5-3-9/h2-6,18H,7-8H2,1H3 |
InChI Key |
YLZZCMGDRZHWQV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)CNCC2=CC=C(C=C2)F)C(F)(F)F |
Origin of Product |
United States |
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